molecular formula C24H21ClN4O2 B3015769 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide CAS No. 868213-31-4

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide

Katalognummer: B3015769
CAS-Nummer: 868213-31-4
Molekulargewicht: 432.91
InChI-Schlüssel: KTVAKSMVFJXZGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide, have been extensively studied for their potential as anticancer agents. Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their ability to inhibit the growth of various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited promising IC50_{50} values against breast and lung cancer cells, suggesting potential for further development as targeted cancer therapies .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
This compoundBacterial8 µg/mL

This table illustrates the comparative antimicrobial efficacy of various quinazoline derivatives, highlighting the potential of the target compound.

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes that play crucial roles in disease pathways. The compound has been investigated for its ability to inhibit tyrosine kinases, which are often overactive in cancers.

Mechanism of Action:
The compound likely binds to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation and subsequent signaling cascades that lead to tumor growth .

Wirkmechanismus

The mechanism of action of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Biologische Aktivität

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The structural formula is as follows:

  • Molecular Formula : C17H16ClN3O
  • CAS Number : 51443-54-0
  • Molecular Weight : 314.78 g/mol

Research indicates that compounds containing quinazoline derivatives often exhibit inhibition against various protein kinases, which are crucial in cancer cell signaling pathways. Specifically, quinazoline derivatives are noted for their ability to inhibit:

  • Cyclin-dependent kinases (CDKs)
  • Epidermal growth factor receptor (EGFR)
  • Vascular endothelial growth factor receptor (VEGFR)

In Vitro Studies

A study conducted on quinazoline derivatives demonstrated their cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The derivatives showed varying degrees of inhibitory activity against key tyrosine kinases, suggesting potential applications in cancer therapy .

CompoundTarget KinaseIC50 (µM)
3aCDK212
3bHER215
3cEGFR10
3dVEGFR220

In Vivo Studies

In vivo studies have highlighted the ability of similar quinazoline derivatives to penetrate the blood-brain barrier and modulate neurotransmitter levels, indicating potential neuroprotective effects . These findings suggest that the compound may also be beneficial in treating neurological disorders.

Case Studies

  • Case Study on Anticancer Activity : A series of quinazoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain modifications to the structure enhanced their potency against various cancer cell lines, including MCF-7 and others .
  • Neuropharmacological Effects : Research involving microdialysis techniques in animal models showed that specific quinazoline derivatives could increase acetylcholine and serotonin levels in the hippocampus, suggesting a role in cognitive enhancement or neuroprotection .

Eigenschaften

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAKSMVFJXZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.